![molecular formula C32H27O2PS B14887549 Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)
Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that features a phosphane group attached to a biphenyl structure with additional phenylsulfonyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves multiple steps, including the formation of the biphenyl core, introduction of the phosphane group, and subsequent functionalization with phenylsulfonyl and ethyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development.
Industry: It is employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers, particularly palladium. This coordination facilitates various catalytic processes, such as the Suzuki–Miyaura coupling reaction . The molecular targets include metal catalysts and organic substrates, with pathways involving oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the phosphane and sulfonyl groups.
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate: Contains a similar sulfonyl group but differs in the presence of a thiocyanate group.
Uniqueness
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a phosphane group with a biphenyl core and additional functional groups, which enhances its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C32H27O2PS |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[2-[2-[2-(benzenesulfonyl)ethyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C32H27O2PS/c33-36(34,29-19-8-3-9-20-29)25-24-26-14-10-11-21-30(26)31-22-12-13-23-32(31)35(27-15-4-1-5-16-27)28-17-6-2-7-18-28/h1-23H,24-25H2 |
InChI Key |
GRBLSBQWHHRLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


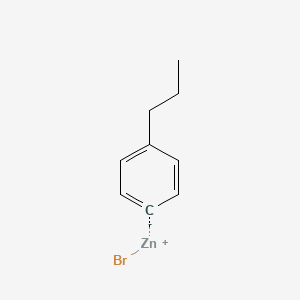
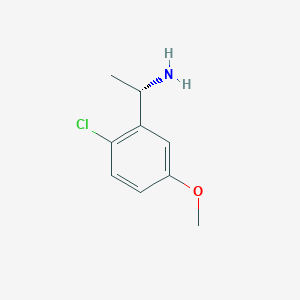
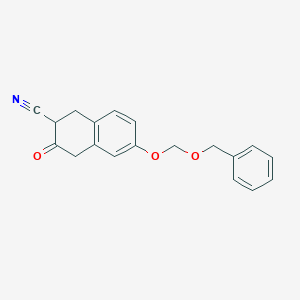
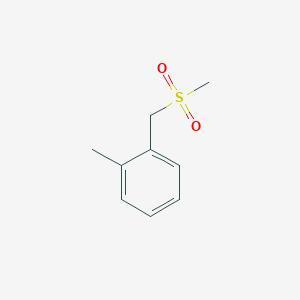
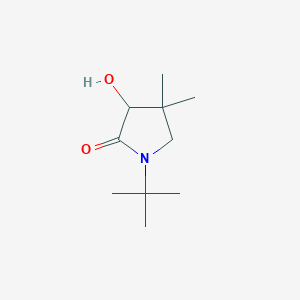

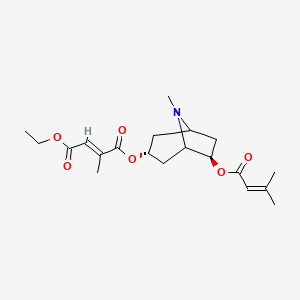
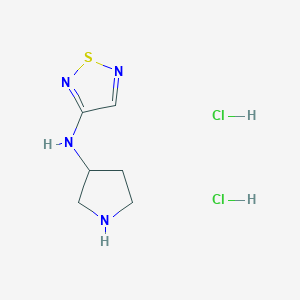
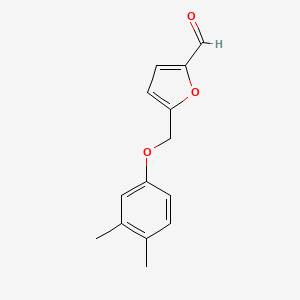
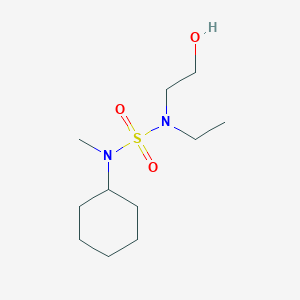
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
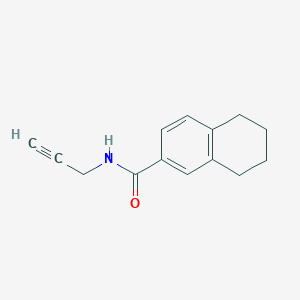
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)

